(3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Overview
Description
This compound is a chemical substance with the molecular formula C8H12O3 . It is also known as (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 173.21 g/mol . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound is characterized by a density of 1.2±0.1 g/cm3, a boiling point of 288.0±40.0 °C at 760 mmHg, and a flash point of 128.0±27.3 °C .Scientific Research Applications
Synthesis and Derivatives Development
The compound (3aS,4S,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol serves as a crucial building block in the synthesis of complex chemical structures. For example, Yin et al. (2007) explored its use in the 18-step preparation of carbocyclic sinefungin, a compound adaptable for various analogs with diverse heterocyclic bases and amino acid side chains (Yin, Zhao, & Schneller, 2007). Similarly, Fernandez et al. (2010) synthesized enantiopure methyl (3aR,4S,5S,6R,6aS)-4-benzyloxycarbonylamino-6-hydroxy-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate, demonstrating the compound's versatility in forming novel polyhydroxylated amino acids for peptide incorporation (Fernandez et al., 2010).
Process Research and Pharmaceutical Applications
In pharmaceutical research, this compound is instrumental in creating intermediates for synthesizing carbocyclic nucleosides. Bannister et al. (1997) reported the synthesis of a key enantiomer intermediate used in adenosine agonists, highlighting the compound's significance in developing therapeutic agents (Bannister et al., 1997).
Organic Synthesis and Chemical Transformations
This compound is also extensively used in organic synthesis and chemical transformations. Katritzky et al. (2005) described the synthesis of a variety of derivatives, showcasing its utility in creating diverse chemical structures under mild reaction conditions (Katritzky, Wang, Wang, Hall, & Suzuki, 2005). In addition, Desenko et al. (1998) utilized it in cyclocondensation reactions to form complex heterocyclic compounds (Desenko, Komykhov, Orlov, & Meier, 1998).
Crystal Structure Analysis
The study of the crystal structure and stereochemistry of derivatives of this compound, as shown by Adembri et al. (1988), provides insights into its conformational dynamics and potential applications in material science and molecular engineering (Adembri, Scotton, & Sega, 1988).
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the lack of information on its biological targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
Therefore, its bioavailability and the impact of these properties on its pharmacological effects are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its biological targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Properties
IUPAC Name |
(3aR,6S,6aS)-2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O4/c1-27(2)31-25-20(18-24(29)26(25)32-27)19-30-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18,24-26,29H,19H2,1-2H3/t24-,25+,26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCKFPVWSCREB-NXCFDTQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](C=C([C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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